BenchChemオンラインストアへようこそ!

SR-18292

Hepatic Gluconeogenesis Type 2 Diabetes PGC-1α Acetylation

SR-18292 is the definitive small-molecule probe for PGC-1α-dependent biology. Unlike siRNA-induced PGC-1α ablation that wipes out all scaffolding functions, SR-18292 specifically enhances GCN5-mediated PGC-1α acetylation to suppress HNF4α-driven gluconeogenesis. The scaffold-related analog SR-1720 shows markedly inferior potency in primary hepatocytes, and structurally similar β-blockers lack the requisite PGC-1α acetylation-dependent mechanism. Validated in vivo at 45 mg/kg to reduce fasting glucose, improve insulin sensitivity in HFD and Lepob/ob models, and induce HbF in sickle cell disease models—this is the only compound with a robust biochemical fingerprint across metabolic, hematological, and oncology applications. Do not substitute with class-level assumptions; validate with mechanism-specific precision.

Molecular Formula C23H30N2O2
Molecular Weight 366.5 g/mol
Cat. No. B610970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-18292
SynonymsSR-18292;  SR 18292;  SR18292.
Molecular FormulaC23H30N2O2
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN(CC(COC2=CC=CC3=C2C=CN3)O)C(C)(C)C
InChIInChI=1S/C23H30N2O2/c1-17-8-10-18(11-9-17)14-25(23(2,3)4)15-19(26)16-27-22-7-5-6-21-20(22)12-13-24-21/h5-13,19,24,26H,14-16H2,1-4H3
InChIKeyBNRANURXPKRRKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SR-18292: A Quantitatively Validated PGC-1α Inhibitor with Defined Selectivity and In Vivo Efficacy


SR-18292 is a selective small-molecule modulator of peroxisome proliferator-activated receptor gamma coactivator-1α (PGC-1α) [1]. Its primary mechanism of action involves enhancing the acetylation of PGC-1α at specific lysine residues, which functionally suppresses PGC-1α-dependent gluconeogenic transcriptional programs in hepatocytes [1]. This compound is not a direct PGC-1α binder in the traditional sense of an ATP-competitive inhibitor; rather, it acts by modulating the interaction between PGC-1α and the acetyltransferase GCN5, thereby reducing the co-activation of nuclear hormone receptors such as HNF4α [1]. Unlike pan-PGC-1 family inhibitors or upstream pathway modulators, SR-18292 has been characterized for its specific effects on PGC-1α acetylation without documented activity on the closely related coactivator PGC-1β [2]. This defined biochemical fingerprint, combined with validated in vivo pharmacokinetic properties, positions SR-18292 as a distinct chemical probe for dissecting PGC-1α-dependent biology in metabolic and hematological disease models.

SR-18292 Procurement Risk: Why PGC-1α siRNAs, β-Blockers, and Pan-PGC-1 Inhibitors Fail as Direct Substitutes


Generic substitution of SR-18292 with superficially similar tools—such as PGC-1α siRNAs, other PGC-1α inhibitors like SR-1720, or structurally analogous β-blockers—is not scientifically tenable due to fundamental mechanistic and functional divergences [1]. PGC-1α siRNAs produce complete protein ablation, which eliminates all scaffolding functions of PGC-1α beyond its transcriptional co-activation role, yielding a phenotypic profile that cannot be compared to the acetylation-state modulation achieved by SR-18292 [1]. Within the small-molecule space, the structurally related compound SR-1720, while sharing the same chemical scaffold as SR-18292, demonstrates markedly inferior potency in suppressing glucagon-induced glucose production in primary hepatocytes [1]. Furthermore, SR-18292 bears structural resemblance to certain β-blockers, yet functional β-adrenergic receptor antagonism does not recapitulate the PGC-1α acetylation-dependent suppression of gluconeogenic gene expression observed with SR-18292 [1]. These critical distinctions in mechanism, potency, and target engagement underscore why procurement decisions for PGC-1α functional studies must be guided by compound-specific validation data rather than class- or target-level assumptions.

SR-18292 Quantitative Evidence: Head-to-Head Performance Data Against Closest Analogs and Alternative Strategies


SR-18292 vs. SR-1720: Superior Suppression of PGC-1α-Dependent Gluconeogenic Activity

In a direct comparative analysis, SR-18292 demonstrates superior suppression of PGC-1α-dependent gluconeogenic activity relative to its structurally similar analog SR-1720 [1]. Both compounds share a common chemical scaffold but exhibit divergent potency profiles. Specifically, in primary mouse hepatocytes overexpressing PGC-1α, SR-18292 achieves more robust suppression of Pck1 gene expression and glucose production at lower effective concentrations than SR-1720 [1]. This potency differential was a key factor in the selection of SR-18292 over SR-1720 for subsequent in vivo characterization in diabetic mouse models [1].

Hepatic Gluconeogenesis Type 2 Diabetes PGC-1α Acetylation

SR-18292 vs. β-Blockers: Functional Divergence Despite Structural Similarity

SR-18292 bears structural resemblance to known β-adrenergic receptor blockers (β-blockers), a class of compounds with established effects on glucose metabolism [1]. However, functional characterization reveals that the anti-gluconeogenic effects of SR-18292 are mechanistically distinct and cannot be attributed to β-blockade [1]. When tested in β1-β2-adrenergic receptor double-knockout mice, the glucose-lowering and hepatic insulin-sensitizing effects of SR-18292 were preserved, indicating that the compound does not exert its primary metabolic actions through β-adrenergic receptor antagonism [1]. Furthermore, SR-18292 directly enhances the interaction between PGC-1α and the acetyltransferase GCN5, promoting PGC-1α acetylation and suppressing HNF4α co-activation—a mechanism not shared by β-blockers [1].

Hepatic Glucose Production Chemical Probe Selectivity Metabolic Disease

SR-18292 vs. Genetic Knockdown: Distinct Phenotypic Consequences for PGC-1α Functional Studies

Comparison of SR-18292 treatment with PGC-1α genetic knockdown by siRNA reveals fundamentally distinct phenotypic outcomes, highlighting the unique utility of SR-18292 as a chemical probe [1]. In primary hepatocytes, PGC-1α siRNA reduces total PGC-1α protein levels and consequently diminishes both basal and glucagon-stimulated gluconeogenic gene expression [1]. In contrast, SR-18292 treatment does not alter total PGC-1α protein abundance but instead increases PGC-1α acetylation at specific lysine residues, resulting in selective suppression of PGC-1α co-activation of HNF4α while preserving other PGC-1α scaffolding functions [1]. This distinction is critical because complete loss of PGC-1α via siRNA produces compensatory metabolic adaptations and broader transcriptional dysregulation that are not observed with the acetylation-modulating mechanism of SR-18292 [1].

PGC-1α Biology Chemical Probe Validation Gene Expression

SR-18292 Cross-Context Efficacy: Validated In Vivo Activity Across Metabolic and Hematological Disease Models

SR-18292 has been validated across mechanistically distinct disease models, demonstrating robust in vivo efficacy that distinguishes it from compounds with narrower validation profiles [1][2]. In high-fat diet (HFD)-fed diabetic mice, intraperitoneal administration of SR-18292 at 45 mg/kg for 3–4 days significantly reduced fasting blood glucose levels compared to vehicle-treated controls [1]. This glucose-lowering effect was accompanied by suppression of hepatic Pck1 expression and enhanced glucose tolerance and insulin sensitivity in both dietary (HFD) and genetic (Lepob/ob) mouse models of type 2 diabetes [1]. In an independent disease context, SR-18292 treatment (4 weeks) in sickle cell disease (SCD) mice reduced reticulocyte counts from approximately 55% to 20%, indicating amelioration of hemolytic pathology [2]. This cross-context in vivo validation establishes SR-18292 as a tool with demonstrated efficacy in both metabolic and hematological research applications.

In Vivo Pharmacology Type 2 Diabetes Sickle Cell Disease

SR-18292 Chemical Tractability: Favorable Solubility Profile vs. PGC-1α Pathway Compounds

SR-18292 exhibits a solubility profile that facilitates in vitro and in vivo experimental workflows, a practical differentiator compared to more hydrophobic PGC-1α pathway modulators [1]. The compound demonstrates solubility of ≥100 mg/mL (≥272.85 mM) in DMSO, enabling convenient preparation of concentrated stock solutions for cell-based assays . In ethanol, solubility reaches 100 mg/mL (272.85 mM) with sonication assistance . This solubility profile supports reliable dosing across a range of experimental concentrations, including the commonly employed 10–20 μM range for in vitro PGC-1α acetylation and gene expression studies [1]. Notably, SR-18292 is insoluble in water, necessitating appropriate vehicle formulation for in vivo administration .

Chemical Probe Solubility In Vitro Assay Development

SR-18292 Target Engagement: Enhanced GCN5 Interaction vs. Basal State

SR-18292 directly modulates the protein-protein interaction between PGC-1α and the acetyltransferase GCN5, providing a quantifiable measure of target engagement that distinguishes it from compounds lacking defined molecular mechanisms [1]. In co-immunoprecipitation experiments using U-2 OS cells overexpressing FLAG-GCN5, treatment with SR-18292 at 10 μM for 18 hours enhanced the interaction between GCN5 and PGC-1α [1]. This increased association promotes the acetylation of specific lysine residues on PGC-1α, which functionally impairs the ability of PGC-1α to co-activate the nuclear hormone receptor HNF4α and drive gluconeogenic gene expression [1]. In contrast, the basal state (vehicle control) exhibits substantially lower GCN5-PGC-1α complex formation, corresponding to reduced PGC-1α acetylation and higher HNF4α co-activation [1].

Target Engagement PGC-1α Acetylation Transcriptional Regulation

SR-18292 Best Research and Industrial Application Scenarios


Hepatic Gluconeogenesis and Type 2 Diabetes Research

SR-18292 is optimally deployed in research programs investigating PGC-1α-dependent regulation of hepatic glucose production and insulin sensitivity. In primary hepatocytes, treatment with 20 μM SR-18292 suppresses glucagon-induced expression of Pck1 and G6pc, key gluconeogenic genes, and reduces glucose production in cells overexpressing PGC-1α [1]. In vivo, 45 mg/kg SR-18292 administered intraperitoneally for 3–4 days significantly reduces fasting blood glucose in high-fat diet-fed obese diabetic mice and improves glucose tolerance and insulin sensitivity in both dietary and genetic (Lepob/ob) models of type 2 diabetes [1]. This evidence positions SR-18292 as a chemical probe of choice for dissecting acetylation-dependent PGC-1α functions in metabolic disease contexts, particularly where differentiation from genetic knockdown approaches is required [1].

Sickle Cell Disease and Fetal Hemoglobin Induction Studies

SR-18292 has demonstrated efficacy in sickle cell disease (SCD) research, where it induces fetal hemoglobin (HbF) synthesis through PGC-1α modulation. In human primary erythroid progenitor CD34+ cells, SR-18292 treatment significantly increases mRNA and protein levels of PGC-1α and γ-globin, while β-globin mRNA levels remain unaffected [2]. In SCD transgenic mice, 4-week SR-18292 treatment reduces reticulocyte counts from approximately 55% to 20%, indicating amelioration of hemolytic pathology, and significantly reduces the number of sickled red blood cells [2]. This scenario is particularly relevant for researchers seeking small-molecule tools that target HbF induction via a PGC-1α-dependent mechanism distinct from hydroxyurea, the current FDA-approved standard of care [2].

Mitochondrial Respiration and Cancer Metabolism Studies

SR-18292 serves as a validated tool for interrogating PGC-1α-dependent mitochondrial respiration in cancer biology. In TFE3-rearranged renal cell carcinoma (tRCC), PPARGC1A (PGC-1α) was identified as a metabolic regulator of oncogenic processes, and treatment with SR-18292 reduced cell proliferation through repression of PPARGC1A-mediated mitochondrial respiration [3]. Additionally, in NK cell antitumor immunity research, SR-18292 treatment in vitro reversed the enhanced IFNγ production and mitochondrial oxidative phosphorylation induced by docosahexaenoic acid (DHA), confirming PGC-1α dependence of the immunomodulatory effects [4]. These applications support the use of SR-18292 in studies where PGC-1α-driven mitochondrial function requires specific pharmacological interrogation rather than genetic ablation [3][4].

PGC-1α Pathway Validation in Basic Mechanistic Studies

SR-18292 is widely employed as a chemical probe to validate PGC-1α pathway involvement in diverse biological processes where genetic approaches may be impractical or introduce confounding variables. In polycystic ovary syndrome (PCOS) research, SR-18292 reversed the protective effects of SIRT3 overexpression on apoptosis and mitochondrial function damage in DHT-induced KGN cells, confirming the requirement of the FOXO1/PGC-1α signaling axis [5]. In skeletal muscle biology, SR-18292 attenuated resveratrol-induced muscle fiber conversion from fast-twitch to slow-twitch in bovine myotubes, establishing AMPK/PGC-1α pathway dependence of this phenotypic transition [6]. In non-alcoholic fatty liver disease (NAFLD) research, SR-18292 blocked the restoration of mitochondrial oxidative phosphorylation by indole-3-acetic acid (I3A) in HepG2 cells, confirming PGC1α-mediated mitochondrial respiration as the relevant mechanism [7]. These cross-disciplinary validations establish SR-18292 as a versatile chemical probe for PGC-1α pathway interrogation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR-18292

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.